molecular formula C15H23N3O2 B2357366 Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1211596-61-0

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B2357366
CAS No.: 1211596-61-0
M. Wt: 277.368
InChI Key: UPRQOXULXDFABD-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C15H23N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of 3-aminopyrrolidine with 2-nitroaniline, followed by reduction and subsequent protection of the amine group with a tert-butyl ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of related molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features may be exploited to develop drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Comparison with Similar Compounds

  • Tert-butyl 3-[(2-morpholinoethyl)amino]pyrrolidine-1-carboxylate
  • Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate derivatives

Uniqueness: this compound is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(2-aminoanilino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11(10-18)17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRQOXULXDFABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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